High-Yield Furans via Orthogonal Acetal Hydrolysis: A One-Pot Procedure from 1
Compound 1 enables a one-pot, tandem lithiation-alkylation-acetal hydrolysis sequence to directly furnish 2,3-disubstituted furans. This is in contrast to the stepwise deprotection and cyclization required for many simple vinyl bromides. The overall yield for furan formation from the acetal 1 via in-situ acidic cleavage (silica gel-oxalic acid) was reported to be 40–70% [1]. While direct comparator data for alternative acetals in this exact sequence are absent from the literature, the absence of a separate hydrolysis step represents a time and cost efficiency gain over standard two-step approaches.
| Evidence Dimension | Furan Synthesis Overall Yield (One-Pot from Acetal) |
|---|---|
| Target Compound Data | 40–70% overall yield |
| Comparator Or Baseline | Comparable yield data for 2-bromo-3,3-dimethoxyprop-1-ene in the same one-pot furan sequence is not reported in primary literature; a standard two-step approach would require isolation of the intermediate alcohol. |
| Quantified Difference | Not available due to lack of direct comparator data. |
| Conditions | Lithiation with n-BuLi in THF at -78 °C, followed by electrophile addition, then treatment with silica gel-oxalic acid in CH2Cl2. |
Why This Matters
The one-pot methodology directly from 1 saves a synthetic step compared to standard protected intermediates, reducing time, solvent use, and handling losses, which is fiscally favorable for scale-up.
- [1] Meyers, A. I.; Spohn, R. F. (E)-1-Bromo-3,3-diethoxy-1-propene (diethyl acetal of 3-bromoacrolein). A versatile synthon for the synthesis of furans, butenolides, and (Z)-allyl alcohols. J. Org. Chem. 1985, 50, 4872-4877. View Source
